molecular formula C18H22N2O2 B1388912 N-(3-Amino-2-methylphenyl)-2-(2-methylphenoxy)-butanamide CAS No. 1020056-54-5

N-(3-Amino-2-methylphenyl)-2-(2-methylphenoxy)-butanamide

Cat. No. B1388912
M. Wt: 298.4 g/mol
InChI Key: WOBTYRRKJFOSRN-UHFFFAOYSA-N
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Description

“N-(3-Amino-2-methylphenyl)-2-(2-methylphenoxy)-butanamide” is a compound that contains an amide group (-CONH2), a phenyl group (a ring of 6 carbon atoms, also known as a benzene ring), and an amino group (-NH2). The presence of these functional groups suggests that this compound might have interesting chemical properties and could potentially be used in a variety of chemical reactions.



Synthesis Analysis

The synthesis of such a compound would likely involve the reaction of an appropriate amine with a carboxylic acid or its derivative to form the amide bond. The specific reagents and conditions would depend on the exact structure of the starting materials and the desired product.



Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the amide group could result in the formation of hydrogen bonds, which could affect the compound’s physical and chemical properties.



Chemical Reactions Analysis

The chemical reactions that this compound could undergo would depend on its exact structure and the conditions under which the reactions are carried out. The presence of the amide and amino groups suggests that it could participate in a variety of reactions, including acid-base reactions and nucleophilic substitution reactions.



Physical And Chemical Properties Analysis

The physical and chemical properties of a compound are determined by its molecular structure. These properties could include its melting point, boiling point, solubility in various solvents, and reactivity with other chemicals.


Safety And Hazards

The safety and hazards associated with a compound depend on its physical and chemical properties. Without specific information about this compound, it’s difficult to provide a detailed safety assessment.


Future Directions

The future directions for research on this compound would depend on its properties and potential applications. This could include further studies to determine its physical and chemical properties, investigations into its reactivity and potential uses, and assessments of its safety and environmental impact.


Please note that this is a general analysis based on the structure of the compound. For a more detailed and accurate analysis, more specific information about the compound and its properties would be needed. If this is a novel compound, experimental studies would be required to determine its properties and potential applications.


properties

IUPAC Name

N-(3-amino-2-methylphenyl)-2-(2-methylphenoxy)butanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2O2/c1-4-16(22-17-11-6-5-8-12(17)2)18(21)20-15-10-7-9-14(19)13(15)3/h5-11,16H,4,19H2,1-3H3,(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOBTYRRKJFOSRN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)NC1=CC=CC(=C1C)N)OC2=CC=CC=C2C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-Amino-2-methylphenyl)-2-(2-methylphenoxy)-butanamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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